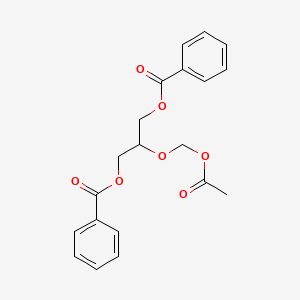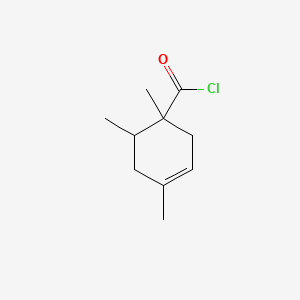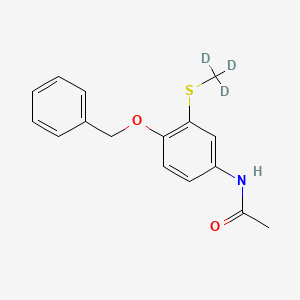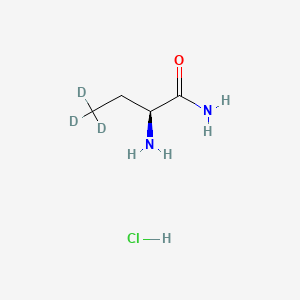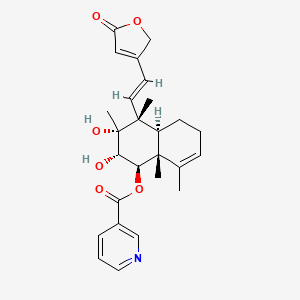
6-O-Nicotinoylbarbatin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Nicotinoylbarbatin C is a natural diterpenoid compound extracted from the herb Scutellaria barbata D. Don . This compound has garnered attention due to its potential therapeutic properties and its role as a reference standard in various scientific studies. Its molecular formula is C26H31NO6, and it has a molecular weight of 453.53 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Nicotinoylbarbatin C typically involves the esterification of nicotinic acid with barbatin derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Scutellaria barbata using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps such as column chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 6-O-Nicotinoylbarbatin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
6-O-Nicotinoylbarbatin C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-O-Nicotinoylbarbatin C involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets key signaling molecules involved in cell proliferation, apoptosis, and angiogenesis.
Pathways Involved: It modulates pivotal signaling cascades such as the PI3K/Akt/mTOR, MAPK, and NFκB pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
6-O-Nicotinoylbarbatin C can be compared with other similar diterpenoid compounds:
- 6-O-Acetyl-7-O-Nicotinoylscutebarbatine G
- 6-O-Nicotinoyl-7-O-Acetylscutebarbatine G
- 6,7-Di-O-Nicotinoylscutebarbatine G
- Scutebarbatine K
- Scutebarbatine B
- 6-O-Acetylscutehenanine A
- 6-O-Nicotinoylbarbatin A
Uniqueness: this compound stands out due to its specific esterification pattern and its potent biological activities, particularly its anti-tumor properties .
Propiedades
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDKUBKSGGMGOD-GLTZHHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
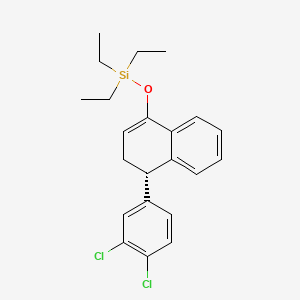

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)




